Cas no 923727-20-2 (N-(2-phenoxyethyl)thiophene-2-sulfonamide)

N-(2-phenoxyethyl)thiophene-2-sulfonamide 化学的及び物理的性質
名前と識別子
-
- N-(2-phenoxyethyl)thiophene-2-sulfonamide
- SR-01000923039
- VU0646452-1
- AKOS024512449
- Z45489123
- 923727-20-2
- SR-01000923039-1
- F5529-0004
-
- インチ: 1S/C12H13NO3S2/c14-18(15,12-7-4-10-17-12)13-8-9-16-11-5-2-1-3-6-11/h1-7,10,13H,8-9H2
- InChIKey: LQQHAXHMQNBKRJ-UHFFFAOYSA-N
- ほほえんだ: S(C1=CC=CS1)(NCCOC1C=CC=CC=1)(=O)=O
計算された属性
- せいみつぶんしりょう: 283.03368562g/mol
- どういたいしつりょう: 283.03368562g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 334
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 92Ų
N-(2-phenoxyethyl)thiophene-2-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5529-0004-3mg |
N-(2-phenoxyethyl)thiophene-2-sulfonamide |
923727-20-2 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5529-0004-4mg |
N-(2-phenoxyethyl)thiophene-2-sulfonamide |
923727-20-2 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F5529-0004-2mg |
N-(2-phenoxyethyl)thiophene-2-sulfonamide |
923727-20-2 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F5529-0004-10mg |
N-(2-phenoxyethyl)thiophene-2-sulfonamide |
923727-20-2 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5529-0004-5mg |
N-(2-phenoxyethyl)thiophene-2-sulfonamide |
923727-20-2 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5529-0004-1mg |
N-(2-phenoxyethyl)thiophene-2-sulfonamide |
923727-20-2 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F5529-0004-5μmol |
N-(2-phenoxyethyl)thiophene-2-sulfonamide |
923727-20-2 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5529-0004-2μmol |
N-(2-phenoxyethyl)thiophene-2-sulfonamide |
923727-20-2 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F5529-0004-10μmol |
N-(2-phenoxyethyl)thiophene-2-sulfonamide |
923727-20-2 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5529-0004-15mg |
N-(2-phenoxyethyl)thiophene-2-sulfonamide |
923727-20-2 | 15mg |
$89.0 | 2023-09-09 |
N-(2-phenoxyethyl)thiophene-2-sulfonamide 関連文献
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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10. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
N-(2-phenoxyethyl)thiophene-2-sulfonamideに関する追加情報
N-(2-phenoxyethyl)thiophene-2-sulfonamide: A Comprehensive Overview
N-(2-phenoxyethyl)thiophene-2-sulfonamide (CAS No. 923727-20-2) is a unique organic compound with significant potential in various chemical and pharmaceutical applications. This compound has garnered attention due to its distinctive structure and promising biological properties. In this article, we will delve into its chemical composition, synthesis, properties, and recent advancements in its application.
The molecular structure of N-(2-phenoxyethyl)thiophene-2-sulfonamide comprises a thiophene ring substituted with a sulfonamide group at the 2-position. The sulfonamide group is further attached to a phenoxyethyl chain, which introduces additional electronic and steric effects. This combination makes the compound highly versatile for use in drug design and material science.
Recent studies have highlighted the importance of thiophene-based compounds in medicinal chemistry. The thiophene ring, being aromatic and electron-deficient, serves as an excellent scaffold for various functional groups. The sulfonamide group, on the other hand, is known for its ability to act as a bioisostere of carboxylic acids, making it a valuable component in drug design.
The synthesis of N-(2-phenoxyethyl)thiophene-2-sulfonamide typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. Researchers have optimized these processes to achieve higher yields and better purity. The compound's stability under various conditions has also been extensively studied, ensuring its suitability for large-scale production.
In terms of physical properties, N-(2-phenoxyethyl)thiophene-2-sulfonamide exhibits a melting point of approximately 150°C and is soluble in common organic solvents such as dichloromethane and ethanol. Its solubility profile makes it ideal for use in both liquid and solid-state applications.
The biological activity of this compound has been explored in several recent studies. It has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, making it a candidate for anti-inflammatory and anti-cancer therapies. Additionally, its ability to modulate ion channels has opened avenues for research in neurodegenerative diseases.
One of the most exciting developments involving N-(2-phenoxyethyl)thiophene-2-sulfonamide is its role in drug delivery systems. Researchers have utilized its structural properties to develop targeted drug delivery vehicles that enhance bioavailability and reduce side effects.
In conclusion, N-(2-phenoxyethyl)thiophene-2-sulfonamide (CAS No. 923727-20-111111111111111111111 strong>) represents a promising compound with diverse applications across multiple fields. Its unique structure, coupled with recent advancements in synthesis and application techniques, positions it as a key player in future chemical innovations.
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